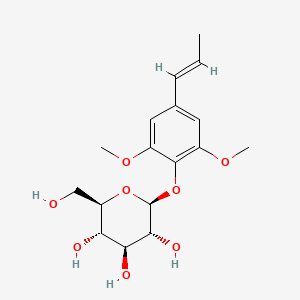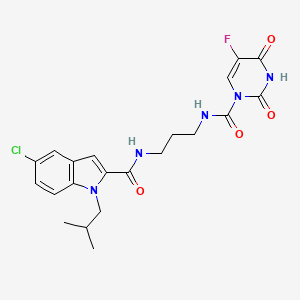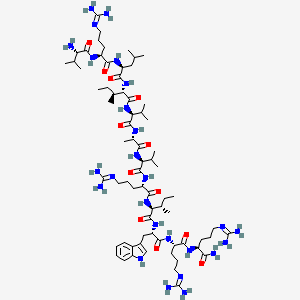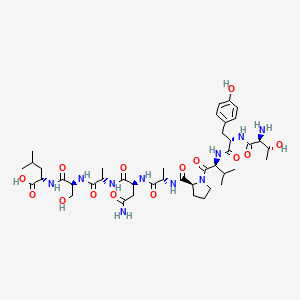
Tyvpanasl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyvpanasl is a peptide epitope consisting of nine amino acids derived from the HER2/neu protein. It is known for its ability to bind to MHC I molecules and is used in the preparation of J-LEAPS vaccines . This compound has significant implications in cancer research, particularly in the development of therapeutic vaccines targeting HER2/neu-positive tumors .
準備方法
Synthetic Routes and Reaction Conditions
Tyvpanasl is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups from the amino acids .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, including HPLC (high-performance liquid chromatography), to achieve the desired quality .
化学反応の分析
Types of Reactions
Tyvpanasl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Val-Pro-Ala-Asn-Ala-Ser-Leu .
科学的研究の応用
Tyvpanasl has a wide range of applications in scientific research, particularly in the fields of immunology and oncology .
Cancer Research: this compound is used in the development of therapeutic vaccines targeting HER2/neu-positive tumors.
Immunology: As an MHC I-binding epitope, this compound is used to study antigen-specific CD8 T cell responses.
Vaccine Development: This compound is a key component in the formulation of J-LEAPS vaccines, which are designed to induce strong cytotoxic T lymphocyte (CTL) responses against cancer cells.
作用機序
Tyvpanasl exerts its effects by binding to MHC I molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD8 T cells, leading to their activation and proliferation . The activated CD8 T cells then target and destroy HER2/neu-positive tumor cells, thereby exerting an anti-tumor effect .
類似化合物との比較
Similar Compounds
SIINFEKL: A well-known MHC I-binding epitope derived from ovalbumin.
GILGFVFTL: An epitope from the influenza virus matrix protein.
Uniqueness of Tyvpanasl
This compound is unique due to its specific sequence derived from the HER2/neu protein, making it particularly effective in targeting HER2/neu-positive tumors . Unlike other epitopes, this compound has been extensively studied for its role in cancer immunotherapy and vaccine development .
特性
分子式 |
C42H66N10O14 |
|---|---|
分子量 |
935.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChIキー |
UKSQKNGHLVXYRE-FYPZIEDISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


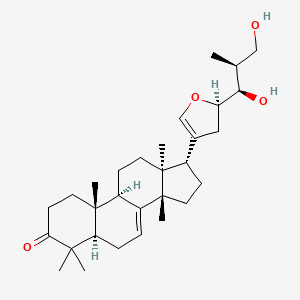
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
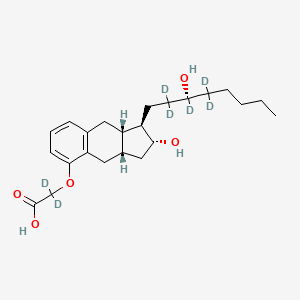
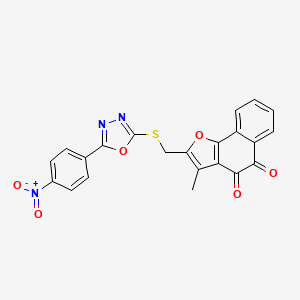

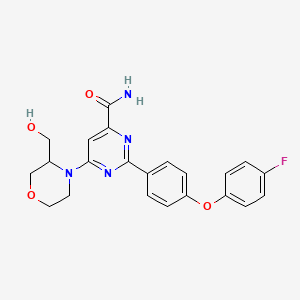
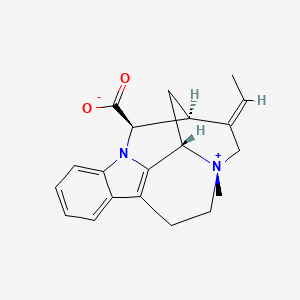
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
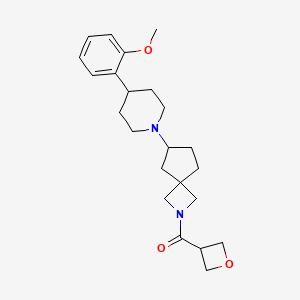
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
